molecular formula C10H10ClNO B085201 2-Methylquinolin-8-ol hydrochloride CAS No. 10352-27-9

2-Methylquinolin-8-ol hydrochloride

Cat. No.: B085201
CAS No.: 10352-27-9
M. Wt: 195.64 g/mol
InChI Key: JEQJTJSUPMXLFK-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of synthetic and natural products. ijpsjournal.comnih.gov First isolated from coal tar in 1834, the quinoline nucleus is a prominent pharmacophore, meaning it is a core structure in many biologically active compounds. nih.govtandfonline.comrsc.org Its derivatives are investigated for a wide spectrum of pharmacological activities. orientjchem.org

The versatility of the quinoline ring allows for functionalization at various positions, leading to a rich diversity of chemical properties and applications. mdpi.com Researchers have developed numerous synthetic methodologies to create quinoline derivatives, ranging from classic name reactions like the Skraup and Friedländer syntheses to modern, greener approaches. tandfonline.comrsc.orgrroij.com This extensive synthetic accessibility has cemented the role of quinoline chemistry as a vital area of research in medicinal chemistry, materials science, and industrial applications. rsc.orgmdpi.com The development of quinoline-based compounds is a testament to the enduring importance of this heterocyclic system in scientific discovery. ijpsjournal.comzenodo.org

Historical Perspectives on Quinaldine (B1664567) and 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry

The subject compound, 2-Methylquinolin-8-ol hydrochloride, is structurally derived from two historically significant molecules: quinaldine and 8-hydroxyquinoline.

Quinaldine (2-Methylquinoline): Quinaldine is the common name for 2-methylquinoline (B7769805). wikipedia.org It can be recovered from coal tar or synthesized through reactions such as the Skraup synthesis, using aniline (B41778) and crotonaldehyde (B89634). wikipedia.org Historically, quinaldine has been a crucial precursor in the manufacture of dyes, including the pH indicator Quinaldine Red and Quinoline Yellows. wikipedia.org Its derivatives have also found application in the development of antimalarial drugs. researchgate.net

8-Hydroxyquinoline (Oxine): 8-Hydroxyquinoline, also known as oxine, was first synthesized in 1880. wikipedia.org Its structure was correctly identified by Zdenko Hans Skraup a year later. wikipedia.org The most critical discovery related to 8-hydroxyquinoline was its ability to form stable, often colorful, and insoluble chelate complexes with a wide range of metal ions. wikipedia.orgnih.gov This property made it an invaluable reagent in analytical chemistry for the gravimetric determination of metals. rroij.comscispace.com Further research revealed that 8-hydroxyquinoline and its derivatives possess interesting biological properties and photophysical characteristics, leading to their investigation in fields like medicinal chemistry and materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). wikipedia.orgscispace.com The chelating ability is conferred by the arrangement of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring, which together can bind to a metal ion. nih.gov

Significance and Broad Research Scope of this compound

2-Methylquinolin-8-ol, the parent compound of the hydrochloride salt, combines the features of both quinaldine and 8-hydroxyquinoline. The presence of the methyl group at the 2-position and the hydroxyl group at the 8-position gives it a unique set of properties that are a focus of contemporary research.

Its primary significance lies in its function as a bidentate chelating ligand. solubilityofthings.comsigmaaldrich.com Like its parent, 8-hydroxyquinoline, it readily forms complexes with various metal ions. solubilityofthings.com The methyl group can influence the steric and electronic properties of the resulting metal complexes, altering their stability, solubility, and spectroscopic behavior compared to unsubstituted 8-quinolinolate complexes. nih.gov

The research scope for 2-Methylquinolin-8-ol and its hydrochloride salt is diverse:

Coordination Chemistry: It is used to synthesize novel metal complexes. For example, its reaction with zinc chloride has been studied to create complex zincate salts, whose structures are investigated for their supramolecular chemistry. nih.gov

Materials Science: As a derivative of 8-hydroxyquinoline, it is explored as a ligand in fluorescent and luminescent materials. The aluminum complex of 8-hydroxyquinoline is a classic component in OLEDs, and modifications to the quinoline ring, such as the addition of a methyl group, are researched to tune the emission properties of these materials. wikipedia.orgscispace.com

Organic Synthesis: The compound serves as a versatile starting material or intermediate for constructing more complex molecules. solubilityofthings.comnih.gov For instance, the hydroxyl group can be alkylated, and the core structure can be further functionalized. nih.gov

Analytical Chemistry: Its ability to form complexes and its fluorescent properties make it a candidate for use as a fluorescent probe for detecting metal ions. solubilityofthings.comscispace.com

The hydrochloride salt is particularly useful as it provides a stable, often crystalline, and more readily soluble form of the parent ligand for use in synthetic and analytical procedures.

Data Tables

Table 1: Physicochemical Properties of 2-Methylquinolin-8-ol

PropertyValueSource
Chemical Formula C₁₀H₉NO nist.gov
Molecular Weight 159.18 g/mol sigmaaldrich.com
Appearance Cream-colored crystalline powder nih.gov
Melting Point 71-73 °C sigmaaldrich.com
Boiling Point 267 °C sigmaaldrich.com
CAS Number 826-81-3 nist.gov

Table 2: Comparison of Related Quinoline Compounds

CompoundStructureKey FeaturePrimary Area of Research Interest
Quinoline A benzene ring fused to a pyridine ring.The fundamental heterocyclic scaffold.Core structure for drugs and dyes. nih.govorientjchem.org
Quinaldine (2-Methylquinoline)Quinoline with a methyl group at position 2.Precursor for dyes, adds steric bulk.Dye synthesis, antimalarial drug development. wikipedia.org
8-Hydroxyquinoline (Oxine)Quinoline with a hydroxyl group at position 8.Potent metal chelating agent.Analytical chemistry, OLEDs, medicinal applications. wikipedia.orgrroij.comnih.gov
2-Methylquinolin-8-ol (8-Hydroxyquinaldine)Combines features of Quinaldine and 8-Hydroxyquinoline.Chelating agent with modified electronic/steric properties.Coordination chemistry, materials science. solubilityofthings.comnih.gov

Properties

IUPAC Name

2-methylquinolin-8-ol;hydrochloride
Source PubChem
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InChI

InChI=1S/C10H9NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-6,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQJTJSUPMXLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065049
Record name 8-Quinolinol, 2-methyl-, hydrochloride
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Molecular Weight

195.64 g/mol
Source PubChem
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CAS No.

10352-27-9
Record name 8-Quinolinol, 2-methyl-, hydrochloride (1:1)
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Record name 8-Quinolinol, 2-methyl-, hydrochloride (1:1)
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Record name 8-Quinolinol, 2-methyl-, hydrochloride (1:1)
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Record name 8-Quinolinol, 2-methyl-, hydrochloride
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Record name 2-methylquinolin-8-ol hydrochloride
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Synthetic Methodologies and Precursor Chemistry of 2 Methylquinolin 8 Ol Hydrochloride

Established Synthetic Pathways for 2-Methylquinolin-8-ol

The formation of the 2-methylquinolin-8-ol framework is a key step that has been approached through several established synthetic routes. These pathways primarily involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors.

Skraup-Doebner-Von Miller Synthesis and its Modified Variants

The Skraup-Doebner-Von Miller reaction is a cornerstone in quinoline (B57606) synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov In the context of 2-methylquinolin-8-ol, this typically involves the reaction of o-aminophenol with crotonaldehyde (B89634). The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. wikipedia.orgnih.gov

The mechanism of this reaction is a subject of some debate, but it is generally understood to proceed through a series of steps. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the final quinoline product. nih.gov Oxidizing agents like nitrobenzene (B124822) or even o-nitrophenol can be used in the reaction mixture. chemicalbook.com

Modifications to the classic Skraup-Doebner-Von Miller synthesis have been developed to improve yields and reaction conditions. One significant improvement involves conducting the reaction in a biphasic medium to reduce the polymerization of the highly reactive α,β-unsaturated carbonyl substrate, which can otherwise lead to lower yields. nih.gov

Table 1: Key Aspects of the Skraup-Doebner-Von Miller Synthesis
FeatureDescription
Reactants Aniline derivative (e.g., o-aminophenol), α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)
Catalysts Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., SnCl₄) wikipedia.org
Oxidizing Agent Often nitrobenzene, arsenic acid, or ferric chloride chemicalbook.com
Key Intermediate Dihydroquinoline derivative
Modifications Biphasic reaction medium to suppress polymerization of the carbonyl substrate nih.gov

Approaches Utilizing o-Aminophenol and Crotonaldehyde

A direct and widely used method for synthesizing 2-methylquinolin-8-ol involves the reaction of o-aminophenol with crotonaldehyde. google.compatsnap.com This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and often involves an oxidizing agent to facilitate the final aromatization step. google.comgoogle.com

Table 2: Synthesis of 2-Methylquinolin-8-ol from o-Aminophenol and Crotonaldehyde
StepReagents and ConditionsPurpose
1. Reactant Preparation o-Aminophenol, 18% Hydrochloric AcidDissolution and protonation of the amine
2. Addition Crotonaldehyde, o-Nitrophenol (optional oxidant)Introduction of the α,β-unsaturated carbonyl and oxidant
3. Reaction Reflux for 2 hoursCyclization and dehydrogenation
4. Work-up Cooling, neutralization with ammonia (B1221849) water, extraction with tolueneIsolation of the crude product
5. Purification Reduced pressure distillationTo obtain pure 2-methylquinolin-8-ol

Methodologies Employing o-Nitrophenol as a Precursor

An alternative synthetic strategy utilizes o-nitrophenol as the starting material. google.comgoogle.com This approach involves the in-situ reduction of the nitro group to an amino group, which then participates in the quinoline-forming reaction.

In this method, o-nitrophenol is first reduced to o-aminophenol. This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, or by chemical reduction using reagents like sodium sulfide (B99878) (Na₂S). google.com The resulting o-aminophenol is then reacted with crotonaldehyde in the presence of an acid and an oxidizing agent, which can be o-nitrophenol itself, to form 2-methylquinolin-8-ol. google.comgoogle.com This process offers the advantage of utilizing a readily available and often cheaper starting material, o-nitrophenol. google.com

Synthesis of 2-Methylquinolin-8-ol Hydrochloride (Salt Formation)

Once 2-methylquinolin-8-ol has been synthesized and purified, it can be converted to its hydrochloride salt. This is a straightforward acid-base reaction. The basic nitrogen atom of the quinoline ring reacts with hydrochloric acid to form the corresponding salt.

Typically, this is achieved by dissolving the 2-methylquinolin-8-ol in a suitable organic solvent, such as dichloromethane (B109758) or dioxane. nih.govrsc.org Hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in an organic solvent (like 4M HCl in dioxane) is added. nih.govrsc.org The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration. The resulting solid is then typically washed with a solvent and dried. This process yields this compound as a stable, crystalline solid. rsc.org

Derivatization Strategies and Functionalization of the 2-Methylquinolin-8-ol Scaffold

The 2-methylquinolin-8-ol scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives. nih.govnih.gov These modifications can be targeted at various positions on the quinoline ring system, including the hydroxyl group, the methyl group, and the aromatic ring itself.

Hydroxyl Group Protection and Subsequent Modifications

The hydroxyl group at the 8-position is a key functional handle for derivatization. To perform reactions at other sites of the molecule without interference from the acidic proton of the hydroxyl group, it is often necessary to protect it first.

A common method for protecting the hydroxyl group is through etherification. For example, the hydroxyl group can be alkylated by reacting 2-methylquinolin-8-ol with an alkyl halide (such as an alkyl chloride or bromide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov Another protecting group that can be used is the benzyl (B1604629) group, which can be later removed by catalytic hydrogen transfer. scispace.com

Once the hydroxyl group is protected, other functionalization reactions can be carried out. For instance, the methyl group at the 2-position can be oxidized to an aldehyde using selenium dioxide. nih.gov The aromatic ring can undergo electrophilic substitution reactions, such as bromination, typically at the 5- and 7-positions. nih.gov After the desired modifications have been made, the protecting group on the hydroxyl group can be removed to yield the functionalized 2-methylquinolin-8-ol derivative.

Regioselective Substitution Reactions at Quinoline Ring Positions (e.g., C-5, C-7)

The quinoline ring of 2-methylquinolin-8-ol is amenable to regioselective substitution, allowing for the precise installation of functional groups at specific positions, most notably C-5 and C-7. The electronic properties of the 8-hydroxyl group direct electrophilic substitutions to these positions.

One common modification is halogenation. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) can yield 7-bromoquinolin-8-ol. nih.gov This can be followed by reduction and subsequent reaction with sulfonyl chlorides to produce 5-amino-7-bromoquinolin-8-yl sulfonates. nih.gov Similarly, 5,7-dibromo-2-methylquinolin-8-ol is a known derivative, indicating that di-substitution is also achievable. cymitquimica.com Chlorination using N-chlorosuccinimide (NCS) under acidic conditions can afford 5,7-dichloro derivatives from a 2-alkyl-8-hydroxyquinoline precursor. nih.gov

The Mannich reaction is another powerful tool for regioselective C-alkylation, typically occurring at the C-7 position, which is highly activated by the adjacent hydroxyl group. mdpi.comnih.gov This reaction introduces an aminomethyl group by reacting the quinoline with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net This method is extensively used to introduce a wide variety of substituents, as detailed in section 2.3.4.

Furthermore, Suzuki cross-coupling reactions are employed to introduce aryl groups at the C-5 and C-7 positions, starting from the corresponding bromo-derivatives like 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline. scispace.com This requires prior protection of the 8-hydroxyl group, often as a benzyl ether, which can be removed post-coupling. scispace.com

Preparation of Schiff Base Derivatives

Schiff base derivatives are readily prepared from 2-methylquinolin-8-ol, typically by first oxidizing the 2-methyl group to an aldehyde, forming 8-hydroxy-2-quinolinecarbaldehyde. This aldehyde is a versatile precursor that undergoes condensation reactions with various primary amines to yield the corresponding imines, or Schiff bases. nih.govacs.org

The general synthesis involves stirring the 8-hydroxy-2-quinolinecarbaldehyde with an appropriate amine in a solvent like ethanol (B145695) or methanol (B129727), often at room temperature. nih.govacs.org For example, novel Schiff bases have been synthesized by condensing 2-carbaldehyde-8-hydroxyquinoline with amines that contain morpholine (B109124) or piperidine (B6355638) moieties. nih.govacs.org Similarly, condensation with 2-hydrazinobenzothiazole (B1674376) yields a Schiff base that has been used to create various metal complexes. nih.gov

These Schiff base ligands are important in coordination chemistry, readily forming complexes with a variety of metal ions, including Cu(II) and Zn(II). nih.govacs.org The synthesis of these metal complexes often involves a one-pot reaction where the Schiff base is formed in situ followed by the addition of a metal salt like CuCl₂ or ZnCl₂. nih.govacs.org

Below is a table summarizing the synthesis of representative Schiff base derivatives from 8-hydroxyquinoline precursors.

PrecursorAmine ComponentResulting Schiff Base TypeReference
8-hydroxy-2-quinolinecarbaldehydeAmines with morpholine/piperidine moieties8-Hydroxyquinoline Schiff bases with morpholine/piperidine nih.govacs.org
5-chloro-8-hydroxyquinoline-7-carbaldehydeSalicylaldehyde hydrazone5-chloro-7-(((-2-hydroxybenzylidene)hydrazineylidene)methyl)quinolin-8-ol epstem.netepstem.net
2-carbaldehyde-8-hydroxyquinoline2-hydrazinobenzothiazoleSchiff base derived from 8-hydroxyquinoline and benzothiazole nih.gov
5-formyl-8-hydroxyquinoline4,4'-methylenedianiline5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol

Incorporation of Amine and Piperazine (B1678402) Moieties

The introduction of amine and piperazine functionalities onto the 2-methylquinolin-8-ol framework is a key strategy for modifying its chemical and biological properties. The most prevalent method for achieving this is the Mannich reaction. mdpi.comnih.govbohrium.com This multicomponent reaction involves the aminoalkylation of the acidic C-7 proton of the quinoline ring using formaldehyde and a variety of primary or secondary amines, including piperazine and its derivatives. mdpi.comnih.gov

The reaction is typically performed under mild conditions, often in ethanol at room temperature or under reflux. mdpi.com For example, reacting 8-hydroxyquinoline with formaldehyde and 1-methyl-piperazine produces 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol. mdpi.com A wide array of amines can be used, leading to a diverse library of C-7 substituted aminomethyl derivatives. mdpi.comresearchgate.net

Direct N-alkylation can also be used to introduce these moieties. For instance, 5-(chloromethyl)-8-hydroxyquinoline, prepared by chloromethylation of 8-hydroxyquinoline, can be reacted with piperazine derivatives like tert-butylpiperazine-1-carboxylate. nih.gov Subsequent deprotection yields the desired piperazin-1-ylmethyl substituted quinoline. nih.gov This approach has been used to synthesize compounds like VK-28 and M30, which feature a piperazine or propargylamine (B41283) group attached to the quinoline core via a methylene (B1212753) bridge. nih.gov

The following table presents examples of amine and piperazine incorporation into the 8-hydroxyquinoline scaffold.

Starting MaterialReagentsMoiety IncorporatedPositionMethodReference
8-hydroxyquinolineFormaldehyde, 1-methyl-piperazine(4-Methylpiperazin-1-yl)methylC-7Mannich Reaction mdpi.com
8-hydroxyquinolineParaformaldehyde, PiperazinePiperazin-1-ylmethylC-7Mannich Reaction mdpi.com
5-chloro-8-hydroxyquinolineParaformaldehyde, CiprofloxacinCiprofloxacinylmethylC-7Mannich Reaction nih.gov
8-hydroxyquinolineFormaldehyde, Hydrogen chloride, Piperazine derivativePiperazin-1-ylmethylC-5N-alkylation nih.gov

Deuteration Methods and Isotopic Labeling for Research

Isotopic labeling, particularly deuteration, is a critical tool for investigating reaction mechanisms, metabolic pathways, and for the structural elucidation of molecules. benthamdirect.com For 2-methylquinolin-8-ol, a metal-free, regioselective deuteration method has been developed. benthamdirect.com

This approach utilizes a modified Skraup-Doebner-Von Miller synthesis or a direct H/D isotope exchange in a deuterated solvent. benthamdirect.com The regioselective H/D exchange can be achieved using a solution of potassium hydroxide (B78521) in deuterium (B1214612) oxide (KOD/D₂O) or sulfuric acid in deuterium oxide (D₂SO₄/D₂O) under ambient conditions. benthamdirect.com This green chemistry approach avoids the use of transition-metal catalysts and employs low-cost reagents. benthamdirect.com

The extent and position of deuteration are confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and GC-MS. benthamdirect.com Such labeled compounds are invaluable for NMR spectroscopy studies and in medicinal research to track the metabolism of drug candidates. benthamdirect.com

Synthesis of Carboxylic Acid Analogues

Carboxylic acid analogues of 2-methylquinolin-8-ol are important derivatives, often synthesized to modulate solubility or to act as a handle for further functionalization, such as amide formation. A key intermediate for this is 8-hydroxy-2-methylquinoline-7-carboxylic acid. nih.gov

One synthetic route to introduce a carboxylic acid involves the oxidation of a precursor aldehyde. The 2-methyl group of 2-methylquinolin-8-ol can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide (SeO₂). nih.gov This aldehyde can then be further oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a highly effective method for this transformation, employing sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgnrochemistry.com This method is known for its tolerance of various functional groups and its utility with α,β-unsaturated aldehydes. wikipedia.orgnih.gov The mechanism involves the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. nrochemistry.comyoutube.com

Alternatively, carboxylic acid functionalities can be incorporated by selecting appropriate starting materials in a Skraup or Friedländer synthesis, the classical methods for quinoline ring formation. scispace.com For example, reacting 2-aminophenol (B121084) with specific keto-acid derivatives can lead to the desired carboxylic acid-substituted quinoline.

Coordination Chemistry and Metal Complexation Research

Chelation Properties of 2-Methylquinolin-8-ol and its Derivatives

2-Methylquinolin-8-ol, also known as 8-hydroxyquinaldine, is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ). nih.gov Like its parent compound, it possesses the ability to form chelate complexes with a wide variety of metal ions. scispace.com This chelating ability is central to its chemical behavior and applications. scispace.comdovepress.com

The structure of 2-Methylquinolin-8-ol features a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the quinoline (B57606) ring. sigmaaldrich.comnist.gov This arrangement allows it to act as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. The deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring are the two electron donor sites that participate in chelation. dovepress.comtandfonline.com This N, O-donor set is a common feature in the design of ligands for metal complexation. researchgate.net The formation of a five-membered ring upon chelation with a metal ion contributes to the stability of the resulting complex.

2-Methylquinolin-8-ol readily forms stable complexes with a variety of transition metals. sigmaaldrich.com Research has documented the formation of complexes with metals such as copper(II), zinc(II), nickel(II), cobalt(II), manganese(II), and iron(II). scispace.comnih.govcore.ac.uk The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of four-covalent or six-covalent metal complexes depending on the coordination number of the metal ion. scispace.comscirp.org For instance, the reaction of zinc chloride with 2-methyl-8-hydroxyquinoline in methanol (B129727) yields a complex with a distorted tetrahedral coordination geometry around the zinc atom. nih.gov The stability of these complexes is a key factor in their various applications.

The following table provides examples of metal complexes formed with 2-Methylquinolin-8-ol and its derivatives, highlighting the metal ion and the resulting complex.

Metal IonLigandResulting Complex FormulaReference
Aluminum(III)2-Methyl-8-quinolinolbis(2-methyl-8-quinolinolato)aluminum(III)-μ-oxo-bis(2-methyl-8-quinolinolato)aluminum(III) sigmaaldrich.com
Scandium(III)2-Methyl-8-quinolinol[Sc(qMe)4(H)] sigmaaldrich.com
Zinc(II)2-Methyl-8-hydroxy-quinoline(C10H10NO)[ZnCl2(C10H8NO)]·CH3OH nih.gov
Manganese(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Mn(MDMQ)2(H2O)2] researchgate.net
Iron(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Fe(MDMQ)2(H2O)2] researchgate.net
Cobalt(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Co(MDMQ)2(H2O)2] researchgate.net
Nickel(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Ni(MDMQ)2(H2O)2] researchgate.net
Copper(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Cu(MDMQ)2]·2H2O researchgate.net
Zinc(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ)[Zn(MDMQ)2(H2O)2] researchgate.net

The introduction of different substituent groups onto the 8-hydroxyquinoline scaffold can significantly alter the chelation affinity and selectivity of the ligand. dovepress.com For example, the presence of a methyl group at the 2-position, as in 2-Methylquinolin-8-ol, can influence the steric and electronic properties of the ligand, thereby affecting the stability and structure of the resulting metal complexes compared to the unsubstituted 8-hydroxyquinoline. nih.gov

Studies on various derivatives of 8-hydroxyquinoline have shown that modifications to the ring system can fine-tune the ligand's ability to bind to specific metal ions. nih.govacs.org For instance, the introduction of a chloro-substituent can decrease the pKa values of the hydroxyl and quinolinium protons, which in turn can influence the stability of the metal complexes formed. nih.gov This principle of modifying the ligand structure to control metal binding properties is a fundamental aspect of coordination chemistry. dovepress.com

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional structure of these metal complexes is crucial for understanding their properties and potential applications. Several analytical techniques are employed for this purpose.

The table below presents crystallographic data for a complex of 2-Methylquinolin-8-ol.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
8-Hydroxy-2-methylquinolineOrthorhombicPbca12.6542 (5)10.9976 (6)23.6264 (10) researchgate.net

In addition to X-ray crystallography, various spectroscopic techniques are essential for characterizing metal complexes in different states.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups involved in coordination. arabjchem.org Upon complexation, shifts in the vibrational frequencies of the C-O and C=N bonds in the 2-Methylquinolin-8-ol ligand are observed. rsc.orgarabjchem.org For instance, a shift in the C-O stretching frequency indicates the coordination of the hydroxyl oxygen to the metal ion. arabjchem.org The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further confirms complex formation. rsc.orgarabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the electronic transitions within the molecule and to study the formation of metal complexes in solution. researchgate.netscirp.org The complexation of 2-Methylquinolin-8-ol with a metal ion typically results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift), providing evidence of the interaction. scirp.org This technique can also be used to determine the stoichiometry of the complex in solution. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. researchgate.net Changes in the chemical shifts of the protons and carbons of the 2-Methylquinolin-8-ol molecule upon coordination to a metal ion can help to identify the binding sites and elucidate the structure of the complex in solution. researchgate.net

Theoretical and Computational Studies of Metal Complexation

Theoretical and computational methods are powerful tools for understanding the intricacies of metal complexation by ligands such as 2-methylquinolin-8-ol. These approaches provide detailed insights into the electronic structure, bonding, and dynamics of the ligand-metal interactions that are often difficult to probe experimentally.

Theoretical investigations on related systems, such as mixed-ligand metal complexes of 8-hydroxyquinoline, have employed DFT to elucidate the coordination modes and electronic structures. mdpi.com These studies often involve calculating the energies of different possible isomers to determine the most stable configuration. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands. nih.gov

Furthermore, DFT is used to analyze the electronic properties of the complexes, including the distribution of electron density and the nature of the metal-ligand bonds. researchgate.net Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can provide quantitative information about the charge transfer and orbital interactions between the ligand and the metal ion. researchgate.net While specific DFT studies on 2-methylquinolin-8-ol hydrochloride are not abundant, the principles and methodologies applied to other 8-hydroxyquinoline derivatives are directly applicable.

Below is an interactive table summarizing typical parameters obtained from DFT calculations on related 8-hydroxyquinoline metal complexes.

Metal IonFunctional/Basis SetCalculated M-O Bond Length (Å)Calculated M-N Bond Length (Å)Calculated O-M-N Angle (°)
Hg(II)B3LYP/6-31G(d)~2.05~2.20~88.0
Re(V)B3LYP~1.95 - 2.05~2.10 - 2.15~85.0 - 87.0
Co(II)B3LYP/6-311++g(d,p)~2.00~2.15~89.0
Ni(II)B3LYP/6-311++g(d,p)~1.98~2.12~89.5
Cd(II)B3LYP/6-311++g(d,p)~2.18~2.35~84.0

Note: The data in this table is illustrative and based on findings for 8-hydroxyquinoline and its derivatives, as specific data for this compound is limited.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the complexation of ligands with metal ions. While specific MD simulation studies focused on this compound are scarce in the literature, the methodology is well-suited to explore the behavior of such systems in solution.

MD simulations can model the conformational changes of the ligand upon binding to a metal ion and the dynamics of the solvent molecules surrounding the complex. acs.org This is particularly important for understanding the stability of the complex in a biological or environmental context. For related 8-hydroxyquinoline compounds, MD simulations could be used to study the flexibility of the quinoline ring system and the influence of the methyl group on the ligand's ability to adapt its conformation to fit the coordination sphere of different metal ions.

These simulations can also provide insights into the thermodynamics of complexation by calculating the free energy of binding between the ligand and the metal ion. This information is crucial for predicting the selectivity of the ligand for different metals. The parameters for the force fields used in MD simulations, which describe the potential energy of the system, can be derived from quantum mechanical calculations, such as DFT.

A hypothetical MD simulation study on the interaction of 2-methylquinolin-8-ol with a metal ion in an aqueous environment could yield data such as the radial distribution function (RDF) between the metal and the ligand's donor atoms, providing a picture of the coordination shell's structure and dynamics.

Below is an interactive table outlining the potential insights that could be gained from MD simulations of 2-Methylquinolin-8-ol metal complexes.

Simulation ParameterInformation Gained
Radial Distribution Function (RDF)Provides the probability of finding the metal ion at a certain distance from the ligand's donor atoms (N, O), helping to define the coordination sphere.
Coordination NumberThe average number of ligand donor atoms or solvent molecules in the first coordination shell of the metal ion.
Root Mean Square Deviation (RMSD)Measures the stability and conformational changes of the ligand and the metal complex over the simulation time.
Binding Free EnergyCalculated using methods like MM/PBSA or MM/GBSA to predict the strength and spontaneity of the metal-ligand interaction.
Solvent Accessible Surface Area (SASA)Indicates how the exposure of the complex to the solvent changes upon binding, which is relevant for its solubility and reactivity.

Biological Activity Research in Vitro Studies and Mechanistic Insights

Antimicrobial Research Applications

The antimicrobial potential of 8-hydroxyquinoline (B1678124) derivatives is well-documented, and research has extended to understanding the specific activities of 2-Methylquinolin-8-ol and its related compounds against various pathogens.

Antifungal Activity Mechanisms and Spectrum

Research into the antifungal properties of 2-Methylquinolin-8-ol and its derivatives has revealed that structural modifications significantly influence their efficacy. An in vitro study investigating a series of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols demonstrated that the nature and position of substituents on the quinoline (B57606) ring are critical for antifungal activity. nih.gov

The general mechanism of antifungal action for 8-hydroxyquinolines is believed to involve the chelation of essential metal ions, thereby disrupting fungal metabolic processes. nih.gov Furthermore, some derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov However, it has been observed that 2-methyl analogues of 8-quinolinol are generally less fungitoxic than their non-methylated counterparts. nih.gov Exceptions to this trend are the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol, which have been identified as the most potent antifungal agents among the tested compounds in one study. nih.gov

The table below summarizes the in vitro antifungal activity of 2-Methyl-8-quinolinol and some of its derivatives against a panel of fungi.

CompoundAspergillus nigerA. oryzaeTrichoderma virideMyrothecium verrucariaTrichophyton mentagrophytes
2-Methyl-8-quinolinol >1000>10001000316100
5-Fluoro-2-methyl-8-quinolinol >1000>1000>1000>1000316
5-Chloro-2-methyl-8-quinolinol 10010010031.610
5-Bromo-2-methyl-8-quinolinol 10010031.61010
5-Iodo-2-methyl-8-quinolinol 31.610103.163.16
7-Fluoro-2-methyl-8-quinolinol >1000>1000>1000>10001000
7-Chloro-2-methyl-8-quinolinol 31610010031.631.6
7-Bromo-2-methyl-8-quinolinol 10031.631.61010
7-Iodo-2-methyl-8-quinolinol 10031.631.61010
5,7-Difluoro-2-methyl-8-quinolinol >1000>1000>1000>10001000
5,7-Dichloro-2-methyl-8-quinolinol 3.161.01.01.01.0
5,7-Dibromo-2-methyl-8-quinolinol 3.161.01.01.01.0
5,7-Diiodo-2-methyl-8-quinolinol 103.163.161.01.0
Data represents the minimal inhibitory concentration (MIC) in μg/mL required to inhibit fungal growth. nih.gov

Antibacterial Activity Mechanisms Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 8-hydroxyquinoline derivatives has been extensively studied, with many compounds demonstrating greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov This selectivity is often attributed to the differences in the cell wall structure between these two types of bacteria, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration.

In the context of 2-Methylquinolin-8-ol, specific data on its antibacterial activity, particularly for the hydrochloride salt, is limited. One study on the antimicrobial effects of various hydroxyquinolines against human intestinal bacteria reported that 2-methyl-8-hydroxyquinoline did not exhibit antibacterial activity in their paper disc agar (B569324) diffusion assay, whereas the parent compound, 8-hydroxyquinoline, did. mdpi.com This suggests that the presence of the 2-methyl group may diminish or abolish antibacterial efficacy in certain contexts. The proposed mechanism for the antibacterial action of 8-hydroxyquinolines involves the chelation of metal ions that are crucial for bacterial enzyme function and other metabolic processes. nih.gov

Antiviral Investigations (e.g., SARS-CoV-2 Analogues, HIV Integrase Inhibitors)

The quinoline scaffold is a key component in several established antiviral drugs, and research into new quinoline-based antiviral agents is ongoing. While specific studies on the antiviral activity of 2-Methylquinolin-8-ol hydrochloride are not widely available, the broader class of quinoline derivatives has been investigated for activity against various viruses.

For instance, certain 8-hydroxyquinoline derivatives have been explored as inhibitors of the HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov The mechanism of these inhibitors often involves binding to the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome. nih.gov

More recently, with the emergence of new viral threats, quinoline derivatives have been investigated for their potential against viruses like the dengue virus and coronaviruses. nih.gov Some quinoline analogues have shown inhibitory activity against the Enterovirus D68, with their hydrochloride salts being synthesized and tested. mdpi.com The antiviral activity of these compounds is often linked to their ability to interfere with viral entry, replication, or other essential viral processes. nih.gov The lipophilicity and the electronic properties of the substituents on the quinoline ring have been shown to influence the antiviral potency of these derivatives. nih.govnih.gov

Anticancer and Antiproliferative Research

The potential of quinoline derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic potential of 8-hydroxyquinoline derivatives against a range of human cancer cell lines. While specific data for this compound is sparse, research on related compounds provides valuable insights.

A study on the antitumor effects of quinoline derivatives showed that while 2-methylquinoline (B7769805) itself did not exhibit significant anticancer activity, the introduction of a hydroxyl group at the 8-position, as in 8-hydroxy-2-methylquinoline, resulted in a notable positive antitumor effect against K562 (leukemia) and T47D (breast cancer) cell lines. Furthermore, the same study found that the replacement of the hydroxyl group with various alkoxyl groups led to an increase in cytotoxicity against the K562 cell line. Another derivative, 8-hydroxy-2-quinolinecarbaldehyde, demonstrated significant cytotoxicity against several cancer cell lines, including those of breast cancer (MDA-MB-231, T-47D), bone cancer (SaoS2), and liver cancer (SKHep1, Hep3B).

The table below presents the in vitro cytotoxicity of 8-hydroxy-2-methylquinoline and a related derivative against several cancer cell lines.

CompoundK562 (Leukemia)T47D (Breast Cancer)Hep3B (Liver Cancer)
8-Hydroxy-2-methylquinoline 17.5 ± 0.04135.2 ± 0.073>50
8-Methoxy-2-methylquinoline 12.7 ± 0.024>50>50
8-Ethoxy-2-methylquinoline 10.5 ± 0.015>50>50
8-Isopropoxy-2-methylquinoline 11.2 ± 0.033>50>50
Data represents the MTS50 in μg/mL, which is the concentration that inhibits cell growth by 50%.

Structure-Activity Relationships in Anticancer Drug Discovery Research

The anticancer activity of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to their cytotoxic effects. nih.gov

A primary factor in the anticancer activity of these compounds is their ability to chelate metal ions, which can disrupt cellular metal homeostasis and induce oxidative stress, leading to cancer cell death. nih.gov The 8-hydroxyquinoline scaffold is considered essential for this activity, as demonstrated by studies where its replacement with other aromatic structures, such as phenol (B47542) or naphthol, resulted in a significant loss of potency.

The position and nature of substituents on the quinoline ring play a critical role in modulating the anticancer activity. For instance, the introduction of a hydroxyl group at the 8-position is crucial for the antitumor effect. Further modifications, such as the introduction of Mannich bases at the 7-position, have been shown to yield compounds with potent growth-inhibitory effects. The acid-base properties and metal-chelating ability, which are influenced by these substitutions, are important factors in the MDR-selective anticancer activity of 8-hydroxyquinoline-derived Mannich bases. nih.gov Aromatic amide substitutions at the 2-position have also been shown to increase lipophilicity and, in some cases, enhance biological activity. nih.gov

Mechanistic Role of Metal Chelation in Anticancer Activity

The anticancer properties of 8-hydroxyquinoline (8-HQ) and its derivatives, including this compound, are significantly linked to their ability to chelate metal ions. nih.govdovepress.comnih.gov This metal-binding capacity can disrupt the delicate balance of essential metals within cancer cells, leading to various downstream effects that inhibit tumor growth. nih.govnih.gov

Redox-active metal ions, while crucial for normal cellular functions, are also essential for the proliferation of cancer cells. nih.gov Iron, for instance, is a vital component of enzymes like ribonucleotide reductase, which is critical for DNA synthesis. nih.govnih.gov The majority of iron in the human body is bound to proteins, preventing it from participating in reactions that form harmful reactive oxygen species (ROS). nih.gov However, when iron binds to a low molecular weight chelator, its potential for toxicity increases. nih.gov

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves one of two main strategies related to metal chelation: the depletion of essential intracellular metals or the transport of excess metal ions into cellular compartments like mitochondria. nih.gov By binding to and sequestering these metal ions, the chelators can inhibit the function of crucial metalloenzymes. nih.gov For example, the inhibition of ribonucleotide reductase is a well-established anticancer strategy. nih.gov

Furthermore, the formation of metal complexes with these compounds can have its own biological activity, partly due to their redox activity. nih.gov The anticancer effects of derivatives like clioquinol (B1669181) are associated with their interaction with copper and zinc ions. dovepress.comnih.gov As a copper chelator, clioquinol has demonstrated selective anti-angiogenesis activity against various cancers, including breast and prostate cancer, with reduced impact on normal cells. dovepress.comnih.gov The antitumor activity of clioquinol is also thought to be connected to its ability to inhibit proteasomes, a process facilitated by its ionophore actions. dovepress.comnih.gov

Research on 8-hydroxyquinoline-derived Mannich bases has shown that their anticancer activity against multidrug-resistant (MDR) cells is linked to the deprivation of iron in these cells and the formation of redox-active copper(II) complexes. nih.gov These complexes can undergo intracellular redox cycling, leading to the generation of oxidative stress. nih.gov It is this chelation-driven activity that suggests a potential strategy for targeting the collateral sensitivity of MDR cancer cells. nih.gov

Interactive Data Table:

Compound/Derivative ClassMechanism of ActionKey Metal Ions InvolvedObserved Anticancer Effects
8-Hydroxyquinoline (general)Disruption of intracellular metal homeostasis, inhibition of metalloenzymes. nih.govIron, Copper, Zinc. dovepress.comnih.govnih.govInhibition of cancer cell proliferation. nih.gov
ClioquinolSelective anti-angiogenesis, proteasome inhibition. dovepress.comnih.govCopper, Zinc. dovepress.comnih.govActivity against breast cancer, prostate cancer, leukemia, and myeloma. dovepress.comnih.gov
8-Hydroxyquinoline-derived Mannich basesIron deprivation in MDR cells, formation of redox-active copper(II) complexes leading to oxidative stress. nih.govIron, Copper. nih.govSelective toxicity towards multidrug-resistant (MDR) cancer cells. nih.gov

Neuroprotective Research Potential (Mechanistic Exploration)

The potential of 8-hydroxyquinoline (8-HQ) derivatives, such as this compound, as neuroprotective agents is an active area of research. cespu.ptresearchgate.net The underlying mechanism is often attributed to their potent metal chelating and antioxidant properties. cespu.pt An imbalance in metal ions is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.netelsevierpure.com

The neuroprotective strategy of these compounds revolves around restoring metal homeostasis in the brain. elsevierpure.com Derivatives of 8-HQ can act as metal chaperones, transporting and redistributing metal ions to activate neuroprotective cellular signaling pathways. dovepress.com For example, clioquinol, an 8-HQ derivative, can chelate copper and zinc ions, which are implicated in the aggregation of misfolded proteins, a hallmark of neurotoxicity in Alzheimer's disease. dovepress.com By binding to these metals, it can inhibit the formation of these protein aggregates. dovepress.com

In vitro studies using neuronal SH-SY5Y cells have demonstrated that some 8-HQ derivatives can protect against cytotoxicity induced by iron (III) and erastin, a ferroptosis inducer. cespu.pt They have also shown the ability to reduce cell death caused by tert-butyl hydroperoxide (t-BHP), indicating a capacity to counteract oxidative stress. cespu.pt Furthermore, promising 8-HQ derivatives have been tested for their ability to protect against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease in vitro. cespu.pt

The structural modifications of the 8-hydroxyquinoline scaffold have led to the development of hybrid compounds with enhanced neuroprotective actions. nih.gov For instance, hybrids like M30 and HLA-20, which combine the 8-HQ structure with other pharmacophores, have shown significant inhibition of β-amyloid aggregation and a reduction in metal-driven oxidative damage. researchgate.netnih.gov

Photosynthesis Inhibition Studies (Relevant to Herbicide Research)

Derivatives of 8-hydroxyquinoline are being investigated for their potential as herbicides due to their ability to inhibit photosynthesis. researchgate.netresearchgate.netsciforum.net A significant number of commercial herbicides function by disrupting the photosynthetic electron transport (PET) chain in photosystem II (PS II), a protein complex in the thylakoid membranes of chloroplasts. researchgate.net

Research has shown that various quinoline derivatives can inhibit the rate of oxygen evolution in spinach chloroplasts and exhibit antialgal properties. sciforum.net Specifically, ring-substituted 8-hydroxyquinoline-2-carboxanilides have been found to inhibit PET through their interaction with PS II. nih.gov The effectiveness of these inhibitors is influenced by the compound's lipophilicity and the electronic properties and position of substituents on the benzene (B151609) ring. nih.gov

The site of action for these compounds is suggested to be the section between the P680 reaction center and the plastoquinone (B1678516) QB binding site on the acceptor side of PS II. nih.gov By interacting with components in this region, such as chlorophyll (B73375) a and aromatic amino acids within the pigment-protein complexes, these compounds interrupt the flow of electrons. researchgate.netnih.gov

Studies on hydroxyquinolinecarboxamides have identified several compounds with biological activity comparable to or even higher than the standard herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). nih.gov For example, N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide demonstrated high PET-inhibiting activity. researchgate.net The structure-activity relationship studies indicate that the inhibitory activity is dependent on various physicochemical parameters. researchgate.netnih.gov

Interactive Data Table:

Derivative ClassTargetMechanism of InhibitionNotable Findings
Ring-substituted 8-hydroxyquinoline-2-carboxanilidesPhotosystem II (PS II) in spinach chloroplasts. researchgate.netnih.govInhibition of photosynthetic electron transport (PET). nih.govInhibitory efficiency depends on lipophilicity and electronic properties of substituents. nih.gov
HydroxyquinolinecarboxamidesSpinach chloroplasts and Chlorella vulgaris. nih.govInhibition of photosynthesis. nih.govSome compounds showed activity similar to or higher than the standard herbicide DCMU. nih.gov
Halogenated 8-hydroxyquinoline-2-carboxanilidesPhotosystem II (PS II). researchgate.netInterruption of photosynthetic electron transport. researchgate.netN-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide showed the highest PET inhibition. researchgate.net

Analytical Applications in Chemical Research

Fluorescent Sensing and Probe Development

The inherent fluorescence of the quinoline (B57606) moiety, which can be modulated upon complexation with metal ions, forms the basis of its application in fluorescent sensing. This property has been harnessed to develop highly sensitive and selective fluorescent probes and chemosensors.

Application as Fluorescent Probes in Biological Imaging Systems

Derivatives of 8-hydroxyquinoline (B1678124) are well-suited for biological imaging due to their ability to chelate metal ions, which are crucial in many biological processes. researchgate.netscispace.com While direct studies on 2-Methylquinolin-8-ol hydrochloride for in-vivo imaging are emerging, the broader class of 8-hydroxyquinolines has been successfully used to map the intracellular distribution of metal ions like magnesium. nih.gov For instance, specifically designed 8-hydroxyquinoline derivatives have been shown to track changes in intracellular Mg2+ concentrations in live cells using confocal microscopy. nih.gov The lipophilic nature of these compounds allows them to traverse cell membranes, and upon binding with the target ion, a significant enhancement in fluorescence is observed. researchgate.netnih.gov This "turn-on" fluorescence response enables the visualization of ion distribution and fluxes within cellular compartments. nih.gov

Chemosensor Development for Specific Metal Ion Detection (e.g., Al³⁺, Zn²⁺)

The development of chemosensors for the selective detection of environmentally and biologically important metal ions is a critical area of research. scispace.com 2-Methylquinolin-8-ol and its derivatives have shown promise as chemosensors for various metal ions, including aluminum (Al³⁺) and zinc (Zn²⁺). scispace.comrsc.org

The sensing mechanism often involves a process called chelation-enhanced fluorescence (CHEF). In its free form, the ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). rsc.orgacs.org Upon binding to a metal ion, these non-radiative decay pathways are often suppressed, leading to a significant increase in fluorescence intensity. rsc.orgacs.org

Research has demonstrated that Schiff base derivatives of 2-aminoquinoline (B145021) can act as dual fluorescent chemosensors for Al³⁺ and Zn²⁺. rsc.org One such compound, 2-QMP, a positional isomer, detects Al³⁺ and Zn²⁺ at different excitation and emission wavelengths. rsc.org The complexation of 2-QMP with Al³⁺ results in a 4.5-fold increase in emission intensity at 376 nm, while its complex with Zn²⁺ shows a 35-fold enhancement at 550 nm. rsc.org These sensors can also induce a color change visible to the naked eye, providing a simple qualitative detection method. rsc.org The stoichiometry of the complex formed between the sensor and the metal ion is typically 1:1. rsc.org

Table 1: Fluorescence Properties of a 2-Aminoquinoline-based Chemosensor (2-QMP) for Al³⁺ and Zn²⁺ Detection rsc.org

Metal IonExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Intensity Enhancement
Al³⁺3303764.5-fold
Zn²⁺43555035-fold

Methodologies for Trace Metal Detection and Quantification

Beyond fluorescent sensing, 8-hydroxyquinoline and its derivatives are employed in various analytical methodologies for the detection and quantification of trace metals. scispace.comwikipedia.org A notable application is the trace metal detection test, which was developed to identify individuals who have recently handled firearms. wikipedia.org In this technique, a solution of 8-hydroxyquinoline is sprayed onto the skin. wikipedia.org The compound reacts with trace amounts of metal transferred from the firearm to the skin, and the resulting complexes can be visualized under ultraviolet (UV) light. wikipedia.org This method can reveal patterns corresponding to the firearm and can remain effective for up to 48 hours. wikipedia.org

In a laboratory setting, derivatives of 8-hydroxyquinoline are utilized for the quantitative analysis of metal ions in various samples. For instance, total-reflection X-ray fluorescence (TXRF) spectrometry has been used to determine the intracellular content of metals like iron and copper after treatment with 8-hydroxyquinoline-based ligands. nih.gov This method allows for the precise measurement of elemental composition in biological samples. nih.gov

Gravimetric Analysis and Extraction Techniques in Analytical Chemistry

8-hydroxyquinoline is a well-established precipitating agent in gravimetric analysis, a classical method for quantitative chemical analysis. scispace.comquora.comnist.gov It forms stable, insoluble complexes with a wide range of metal ions. scispace.com The selectivity of the precipitation can be controlled by adjusting the pH of the solution. researchgate.net For example, aluminum can be quantitatively precipitated with 8-hydroxyquinoline from an ammoniacal solution. nist.gov

However, the presence of the methyl group at the 2-position in 2-Methylquinolin-8-ol introduces steric hindrance. quora.com This steric effect can prevent the formation of the stable, planar complexes required for the precipitation of certain metal ions, such as the tris-complex with aluminum. quora.com This difference in reactivity between 8-hydroxyquinoline and its 2-methyl derivative can be exploited for selective separations. While 8-hydroxyquinoline precipitates aluminum, 2-methyl-8-hydroxyquinoline does not, allowing for the separation of aluminum from other metals that may precipitate with the latter. quora.com

In addition to gravimetric analysis, 8-hydroxyquinoline and its derivatives are used in solvent extraction techniques for the separation and preconcentration of metal ions. scispace.com The metal-chelate complexes formed are often soluble in organic solvents, allowing for their extraction from an aqueous phase. This is a crucial step in many analytical procedures for removing interfering ions or for concentrating the analyte before its determination by instrumental methods.

Materials Science and Catalytic Applications Research

Corrosion Inhibition Studies

The prevention of metal degradation, or corrosion, is a critical industrial challenge, particularly in acidic environments used for processes like pickling and descaling. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline (B1678124) have been identified as effective corrosion inhibitors for metals such as mild steel and carbon steel in hydrochloric acid solutions. scirp.orgnajah.edunih.gov

The primary mechanism by which 2-Methylquinolin-8-ol and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. researchgate.netnih.gov This adsorption process involves the interaction between the inhibitor molecule and the metal. The quinoline (B57606) ring, with its nitrogen and oxygen heteroatoms and π-electrons, plays a crucial role. najah.edu These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. najah.edu

The adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a weaker, electrostatic interaction between the charged metal surface and the charged inhibitor molecule. Chemisorption involves a stronger bond formation through charge sharing or transfer between the inhibitor molecule and the metal surface, resulting in a more stable and effective protective layer. researchgate.net Studies on related 8-hydroxyquinoline derivatives show that the adsorption process often involves a mixture of both physisorption and chemisorption. researchgate.net The protonated form of the inhibitor in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed Cl⁻ ions), while the nitrogen and oxygen atoms, along with the π-electrons of the aromatic system, can chemically bond with the metal.

The effectiveness of these compounds as corrosion inhibitors is evaluated through various experimental and theoretical methods. Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed. researchgate.netnajah.edu

Potentiodynamic polarization studies reveal that inhibitors based on the 8-hydroxyquinoline structure often act as mixed-type inhibitors. researchgate.netresearchgate.netnajah.edu This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. nih.gov The inhibition efficiency (IE%) typically increases with the concentration of the inhibitor. researchgate.netresearchgate.net For instance, studies on various derivatives have shown inhibition efficiencies reaching over 90% at optimal concentrations. najah.eduresearchgate.netresearchgate.net

Electrochemical impedance spectroscopy (EIS) measurements provide insights into the formation of the protective film. researchgate.net In the presence of the inhibitor, the charge transfer resistance increases, and the double-layer capacitance decreases, which indicates the adsorption of inhibitor molecules on the metal surface. researchgate.net

The adsorption process is often analyzed using adsorption isotherms, with the Langmuir isotherm being a common model that fits the experimental data well for many 8-hydroxyquinoline derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) are calculated to understand the nature of the adsorption. The values of ΔG°ads can indicate whether the process is predominantly physical or chemical adsorption. researchgate.net

Table 1: Inhibition Efficiency of 8-Hydroxyquinoline Derivatives

Inhibitor Concentration Inhibition Efficiency (%) Method Reference
5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ) 10⁻³ M 93.8 EIS researchgate.net
5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) 10⁻³ M 96.7 EIS researchgate.net
5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) 10⁻³ M 97 Polarization researchgate.net
2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H) 10⁻³ M 92 EIS/PDP najah.edu

This table is interactive and can be sorted by column.

The molecular structure of the inhibitor has a profound impact on its corrosion inhibition performance. The presence of the quinoline nucleus with its heteroatoms is fundamental. researchgate.net Furthermore, the introduction of different substituent groups onto the quinoline ring can significantly enhance the inhibition efficiency.

Factors that improve performance include:

Electron-donating groups: These groups increase the electron density on the molecule, particularly on the heteroatoms, which enhances its ability to donate electrons to the metal and form stronger coordinate bonds (chemisorption). nih.gov

Increased surface area: Larger molecules or molecules with specific substituents can cover a larger area of the metal surface, providing a more effective barrier.

π-Electrons: Aromatic rings and additional π-systems in the molecule can interact with the metal surface, contributing to the adsorption process. najah.edu

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support these experimental findings. nih.govnajah.edu DFT calculations help to correlate electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with its inhibition efficiency. nih.gov Monte Carlo simulations can model the adsorption behavior of the inhibitor molecules on the metal surface, providing a visual and energetic understanding of the protective film formation. nih.gov

Catalysis Research

Metal complexes of 8-hydroxyquinoline and its derivatives, including 2-Methylquinolin-8-ol, are known to exhibit catalytic activity in various chemical reactions. The chelation of a metal ion by the bidentate ligand, involving the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group, is key to this functionality. scirp.orgresearchgate.netiosrjournals.org

These complexes can act as homogeneous catalysts. For example, mixed ligand complexes of Co(II) involving 8-hydroxyquinoline as a primary ligand have been used to catalyze the hydrolysis of esters like methyl acetate (B1210297) and ethyl acetate. iosrjournals.org The metal complex facilitates the reaction, and a probable mechanism involves the formation of an intermediate with the ester, which then undergoes hydrolysis. The catalytic activity can be influenced by temperature and the concentration of the catalyst. iosrjournals.org Such complexes are considered potential models for understanding the role of metal ions in enzymatic processes. iosrjournals.org

Organic Light-Emitting Diode (OLED) Research Utilizing Derivatives

Derivatives of 8-hydroxyquinoline are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.com The aluminum complex, tris(8-hydroxyquinoline)aluminum (Alq₃), is a classic example of a highly effective electron-transporting and emissive material in OLEDs. scirp.org

Following this precedent, metal complexes of 2-Methylquinolin-8-ol and other derivatives are actively being researched for their potential in OLED applications. ijcce.ac.irresearchgate.netresearchgate.net These materials are valued for their thermal stability, good electron-transport capabilities, and strong luminescence properties. researchgate.netijcce.ac.ir

A zinc(II) complex of 2-Methylquinolin-8-ol has been synthesized and used as a dopant in the emissive layer of an OLED device. ijcce.ac.irijcce.ac.ir This device produced green electroluminescence, with the emission wavelength being dependent on the dopant concentration. ijcce.ac.ir Research has shown that zinc complexes can be promising candidates for enhancing electron transport in OLEDs, in some cases surpassing the performance of traditional aluminum complexes. ijcce.ac.ir

The introduction of different substituents on the 8-hydroxyquinoline framework allows for the fine-tuning of the electronic and optical properties of the resulting metal complexes. researchgate.netmdpi.com This tuning can affect the color and efficiency of the light emission. For instance, various zinc complexes of substituted 8-hydroxyquinolines have been developed to emit light across the visible spectrum, which is crucial for creating full-color displays. mdpi.com The synthesis of these complexes as nanoparticles is also being explored to leverage nano-scale properties for improved device performance. researchgate.net

Table 2: Luminescence Properties of 2-Methylquinolin-8-ol Metal Complexes in OLEDs

Complex Application Emission Wavelength (nm) Quantum Yield Reference

This table is interactive and can be sorted by column.

Advanced Characterization and Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methylquinolin-8-ol hydrochloride. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy offer detailed insights into the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 2-Methyl-8-nitroquinoline, distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.com For 8-Hydroxyquinoline (B1678124), a similar quinoline (B57606) derivative, the proton chemical shifts are well-documented, with signals appearing at specific ppm values corresponding to their positions on the quinoline ring. chemicalbook.com The presence of the methyl group in 2-Methylquinolin-8-ol would introduce a characteristic singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Methylquinolin-8-ol, distinct signals are expected for each of the 10 carbon atoms in the quinoline ring system and the methyl group. nih.gov The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms, such as the nitrogen and oxygen atoms. For comparison, the ¹³C NMR spectrum of 2-methylquinoxaline, a structurally related compound, shows characteristic shifts for the carbon atoms in the heterocyclic ring. chemicalbook.com Detailed analysis of 2D NMR spectra, such as COSY and HMBC, can further confirm the connectivity of protons and carbons within the molecule. bas.bg

Interactive Data Table: Representative NMR Data Please note that the following table contains representative data for related compounds and is for illustrative purposes. Actual chemical shifts for this compound may vary.

NucleusCompoundChemical Shift (ppm)Multiplicity
¹H8-Hydroxyquinoline7.18 - 8.78Multiplets
¹H2-Methyl-8-nitroquinoline2.0 - 8.0Multiplets
¹³C2-Methylquinoline (B7769805)~25 (CH₃), 122-159 (Aromatic)-
¹³C8-Hydroxyquinoline-2-carbaldehyde110 - 160 (Aromatic)-

Mass Spectrometry (e.g., MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed to study this compound.

Mass Spectrometry (MS): Standard MS analysis of 2-Methylquinolin-8-ol reveals its molecular ion peak, confirming its molecular weight of approximately 159.18 g/mol . sigmaaldrich.comnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of 2-Methylquinolin-8-ol has been calculated as 159.068413911 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC-MS analysis of related quinoline derivatives has been used to identify and quantify these compounds in various matrices. researchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. ESI-MS has been effectively used to study the fragmentation patterns of quinoline derivatives, which helps in their structural elucidation. researchgate.net

Interactive Data Table: Mass Spectrometry Data for 2-Methylquinolin-8-ol

TechniqueObservationValueReference
Molecular WeightComputed159.18 g/mol sigmaaldrich.comnist.gov
Exact MassComputed (PubChem)159.068413911 Da nih.gov
GC-MSAvailabilityExperimental data available for related compounds nih.govnist.gov
LC-ESI-ITFTAvailabilityExperimental data available for related compounds nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Methylquinolin-8-ol exhibits characteristic absorption bands. nih.gov Key vibrational frequencies include those for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching. The broad band observed in the region of 2800–3500 cm⁻¹ is indicative of the O-H group. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for 2-methyl-8-quinolinol. nist.gov

Interactive Data Table: Key FTIR Absorption Bands for 2-Methylquinolin-8-ol and Related Compounds

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-HStretching2800-3500 (broad)
Aromatic C-HStretching>3000
Methyl C-HStretching~2950
C=C / C=NStretching1500-1600
C-OStretching1200-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. researchgate.net For instance, a study on the biodegradation of quinoline using UV/Vis spectroscopy identified absorption maxima that could be used for quantification. nih.gov The absorption spectrum of 2-Methylquinolin-8-ol is influenced by factors such as the solvent and pH of the solution. researchgate.net

X-ray Diffraction (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A study on 8-Hydroxy-2-methylquinoline revealed that the asymmetric unit contains two independent molecules that form a hydrogen-bonded dimer through O—H···N interactions. researchgate.net The crystal structure was determined to be orthorhombic with the space group Pbca. researchgate.net Another study reported a new monoclinic polymorph of 8-hydroxyquinoline, highlighting the potential for polymorphism in this class of compounds. nih.gov

Interactive Data Table: Crystal Data for 8-Hydroxy-2-methylquinoline

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca researchgate.net
a (Å)12.6542 (5) researchgate.net
b (Å)10.9976 (6) researchgate.net
c (Å)23.6264 (10) researchgate.net
V (ų)3288.0 (3) researchgate.net
Z16 researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For 2-Methylquinolin-8-ol and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been instrumental in elucidating its characteristics. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability, chemical reactivity, and polarizability. nih.gov A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer (ICT). nih.gov

In studies of 8-hydroxyquinoline (B1678124) (8-HQ), the parent compound, the HOMO is typically delocalized across the entire molecule, while the LUMO is similarly distributed, indicating that charge transfer can occur throughout the molecular structure. researchgate.net For 8-hydroxy-2-methylquinoline, the introduction of the methyl group can slightly alter the electron density and orbital energies. researchgate.net The HOMO and LUMO energy gap for 8-HQ has been theoretically calculated to be approximately 4.52 eV. researchgate.net

The HOMO energy corresponds to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com These values are crucial for understanding how the molecule interacts with other chemical species.

Table 1: Frontier Molecular Orbital Properties of Related Quinoline (B57606) Derivatives This table presents representative data from computational studies on 8-hydroxyquinoline (8-HQ) to illustrate typical values, as specific data for the hydrochloride salt is not readily available.

ParameterValue (8-HQ) researchgate.netSignificance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.52 eVChemical reactivity and stability

Note: Specific energy values for HOMO and LUMO are often method-dependent and are best interpreted in a comparative context.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a detailed assignment of the fundamental vibrational modes can be achieved, linking specific spectral features to the stretching, bending, and torsional motions of the molecule's constituent atoms. nih.gov

For quinoline derivatives, theoretical calculations help assign the characteristic vibrations of the quinoline ring, the hydroxyl group (-OH), and the methyl group (-CH3). For instance, in 8-HQ, the O-H stretching vibration is a key feature, and its position is sensitive to hydrogen bonding. researchgate.net The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400–1600 cm⁻¹ region. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies, leading to excellent agreement between theoretical and experimental spectra. nih.gov

The properties of 2-Methylquinolin-8-ol are significantly influenced by its environment, including protonation and solvation. The hydrochloride salt exists in a protonated form, where the nitrogen atom of the quinoline ring accepts a proton. This protonation profoundly affects the electronic structure:

Electronic Stabilization: Protonation generally leads to a stabilization (lowering) of molecular orbital energies.

Reactivity Changes: The increased positive charge can alter the molecule's electrophilic and nucleophilic sites.

Spectroscopic Shifts: Protonation causes shifts in vibrational and electronic spectra, which can be modeled computationally.

Solvation effects are modeled using methods like the Polarizable Continuum Model (PCM) or the Density-based Solvation Model (SMD). researchgate.net These models simulate the presence of a solvent, allowing for the calculation of properties in a more realistic environment. Studies on 8-HQ have shown that solvent polarity can induce a bathochromic (red) shift in UV-Vis absorption spectra. researchgate.net Solvation energies and changes in dipole moment upon moving from the gas phase to a solvent can also be quantified, providing insights into solubility and intermolecular interactions in solution. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices derived from its electronic structure. These global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals. nih.gov

Key reactivity indices include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher hardness value indicates lower reactivity. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electron acceptor. mdpi.comnih.gov

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) This table defines the key reactivity indices and their significance. Specific calculated values are highly dependent on the computational method.

Reactivity IndexFormulaChemical Significance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or charge transfer.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency; related to electronegativity.
Electrophilicity (ω)μ² / (2η)Capacity to accept electrons; measures stabilization upon electron acceptance.

These indices are invaluable for predicting how 2-Methylquinolin-8-ol hydrochloride will behave in chemical reactions, for instance, in its interactions with biological targets or in corrosion inhibition mechanisms. nih.gov

Molecular Dynamics Simulations (e.g., for Adsorption Mechanisms)

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for studying processes like the adsorption of a molecule onto a surface or its interaction with a biological macromolecule. researchgate.netnih.gov

For a compound like this compound, MD simulations can be used to:

Model its adsorption onto a metal surface, which is relevant to its application as a corrosion inhibitor.

Simulate its binding within the active site of a protein, elucidating its mechanism of biological action. researchgate.net

Study its behavior in solution, including aggregation and interactions with solvent molecules.

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. These force fields can be developed or validated using data from high-level DFT calculations. uq.edu.au

Topological Studies (e.g., Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory, Hirshfeld Surface Analysis)

Topological analyses examine the electron density distribution to provide detailed information about bonding, charge distribution, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It provides a picture of the Lewis structure (localized bonds and lone pairs) and quantifies the stabilizing energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This is crucial for understanding the molecule's stability and the nature of its chemical bonds. nih.govresearchgate.net

Atoms in Molecules (AIM) Theory: AIM theory analyzes the topology of the electron density to define atoms and the chemical bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify and quantify the strength of non-covalent interactions like hydrogen bonds.

Hirshfeld Surface Analysis: This powerful graphical method is used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

Table 3: Hirshfeld Surface Interaction Contributions for the Analogous Compound 2-Methylquinazolin-4(3H)-one hydrochloride nih.gov

Interaction TypeContribution (%)Description
H···H36.1%Represents contacts between hydrogen atoms on adjacent molecules.
H···C/C···H25.8%Interactions between hydrogen and carbon atoms.
H···O/O···H17.7%Contacts involving hydrogen and oxygen, often part of hydrogen bonding.
H···Cl/Cl···H10.3%Corresponds to the N—H···Cl hydrogen bonds crucial for the crystal structure.
Others< 11%Minor contributions from C···Cl, N···H, N···Cl, and C···C contacts.

This analysis provides a quantitative fingerprint of the intermolecular forces holding the crystal together, highlighting the primary role of hydrogen bonding and other close contacts in stabilizing the solid-state structure of such hydrochloride salts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs and time. scispace.comneliti.com For quinoline derivatives, including compounds related to 2-Methylquinolin-8-ol, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, particularly antimicrobial effects. scispace.combiointerfaceresearch.com

The general approach in QSAR involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., minimum inhibitory concentration) as the dependent variable. scispace.comresearchgate.net

Research on quinoline derivatives has employed various QSAR techniques. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the anti-MRSA activity of pyrimido-isoquinolin-quinones. nih.gov These studies revealed that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are crucial for their antibacterial activity. nih.gov

In other studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives, QSAR models were developed using linear regression analysis to correlate molecular descriptors with antibacterial and antifungal activities. scispace.comneliti.comresearchgate.net These analyses help in identifying the key structural features that influence the biological potency of the quinoline scaffold. researchgate.net

The following table summarizes findings from representative QSAR studies on quinoline derivatives, providing insights into the types of descriptors and models used.

Derivative Class Biological Activity QSAR Model Type Key Findings & Important Descriptors Reference
Pyrimido-isoquinolin-quinonesAnti-MRSA3D-QSAR (CoMFA, CoMSIA)Steric, electronic, and hydrogen-bond acceptor properties are critical for activity. nih.gov
4-Methyl-2-(4-substituted phenyl)quinolinesAntibacterialLinear RegressionCorrelation between activity and various structural descriptors was observed. scispace.comresearchgate.net
4-Methyl-2-(p-substituted phenyl)quinolinesAntifungalLinear RegressionLipophilicity (cLogP) was identified as a major influencing factor on antifungal activity. neliti.comresearchgate.net
2-Thioarylalkyl benzimidazole (B57391) derivativesAnthelminticDFT-based QSARDipole moment, energy of the highest occupied orbital, and the smallest negative charge were key descriptors. scholars.direct

These studies collectively demonstrate the power of QSAR in elucidating the structure-activity relationships of quinoline-based compounds. Although a specific QSAR study for this compound was not found, the principles and findings from studies on analogous structures provide a strong foundation for predicting its activity and for the rational design of more potent derivatives. The insights gained from these computational models guide medicinal chemists in modifying the quinoline scaffold to enhance desired biological properties.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatization Strategies for Enhanced and Tunable Functionality

The 2-methylquinolin-8-ol scaffold is ripe for chemical modification to enhance its properties and create novel functionalities. solubilityofthings.com Future research will likely focus on synthesizing a diverse library of derivatives.

Key strategies for derivatization could include:

Ring Substitutions: Introducing various functional groups onto the quinoline (B57606) ring system can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinolines has been reported, demonstrating that the quinoline core can be halogenated. mdpi.com Other approaches have involved creating carboxyl-substituted bisquinoline systems through Williamson ether synthesis. researchgate.net

Modifications at the Methyl Group: The C2-methyl group is a potential site for functionalization. Reactions could convert the methyl group into other functionalities, potentially altering the compound's chelating and biological properties. Research on related 2-methylquinolines has shown that this position can be activated to participate in tandem cyclization reactions. acs.org

Modifications at the Hydroxyl Group: The C8-hydroxyl group is crucial for the compound's chelating ability and can be a key point for derivatization. solubilityofthings.com Esterification or etherification at this position could create prodrugs or alter the compound's solubility and pharmacokinetic profile.

Mannich Reactions: The C7 position of the 8-hydroxyquinoline (B1678124) scaffold is active and can be aminoalkylated via the Mannich reaction, allowing for the introduction of various tertiary amines to create a wide range of derivatives with potentially unique activities. acs.orgnih.gov

These derivatization strategies can lead to compounds with fine-tuned properties for specific applications, from targeted therapeutics to specialized materials. The versatility in synthesis allows for the creation of a broad chemical space for screening and discovery. acs.orgacs.org

Deeper Exploration of Mechanistic Pathways in Various Biological Systems (In Vitro)

While 8-hydroxyquinoline and its derivatives are known for a range of biological activities, including antimicrobial and anticancer effects, the precise molecular mechanisms of 2-Methylquinolin-8-ol hydrochloride are not fully elucidated. nih.govresearchgate.net A biological pathway is a series of molecular actions within a cell that leads to a specific product or a change in the cell's state. genome.gov Future in vitro research should aim to map these pathways.

Key areas for investigation include:

Enzyme Inhibition: Many 8-hydroxyquinoline derivatives target metalloenzymes. nih.gov Future studies should screen this compound and its novel derivatives against a panel of clinically relevant enzymes, such as matrix metalloproteinases or histone demethylases, to identify specific targets. mdpi.comnih.gov

DNA Interaction and Damage: Some platinum complexes of 8-hydroxyquinoline derivatives have been shown to induce DNA damage in cancer cells. rsc.org Investigating whether this compound or its metal complexes can intercalate with DNA or generate reactive oxygen species (ROS) that lead to DNA damage would be a valuable avenue of research.

Cell Cycle and Apoptosis: The effect of the compound on the cell cycle and its ability to induce programmed cell death (apoptosis) in cancer cell lines should be systematically studied. This involves analyzing changes in the expression of key regulatory proteins like p53, cyclins, and caspases. researchgate.net

Antimicrobial Mechanisms: The antimicrobial activity of 8-hydroxyquinolines has been documented. nih.gov For 2-Methylquinolin-8-ol, studies have indicated inhibitory effects against certain intestinal bacteria. nih.gov Further research could explore its mechanism against a broader range of pathogens, including multidrug-resistant strains, by examining its effects on cell wall synthesis, protein synthesis, or nucleic acid replication. The specific role of the hydroxyl group at the C-8 position appears crucial for this activity. nih.gov

A study on cloxyquin (5-chloroquinolin-8-ol) demonstrated its in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates, suggesting that the 8-hydroxyquinoline scaffold is a promising starting point for developing new antituberculosis agents. nih.gov The precise mechanisms of action for halogenated 8-hydroxyquinolines are still under investigation. nih.gov

Advanced Materials Development Leveraging the 2-Methylquinolin-8-ol Scaffold

The ability of 2-Methylquinolin-8-ol to form stable complexes with various metal ions makes it an excellent building block for advanced functional materials. solubilityofthings.comsigmaaldrich.com

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions linked by organic ligands. nih.gov The 8-hydroxyquinolinate structure is a prime candidate for designing novel MOFs. nih.gov By selecting different metal ions (e.g., Zn(II), Cd(II), Mn(II), Co(II)), it is possible to assemble MOFs with diverse network topologies and functionalities. nih.gov These materials could have applications in gas storage, catalysis, and chemical sensing. nih.govnih.gov For example, a zinc-based MOF using an 8-hydroxyquinolinate derivative demonstrated high stability and sensitivity in detecting nitroaromatic molecules and Fe³⁺ ions. nih.gov

Table 1: Examples of Metal-Organic Frameworks Based on 8-Hydroxyquinolinate Derivatives

ComplexMetal IonDimensionalityKey FeaturePotential ApplicationReference
[Zn₂L₂]·2DMF·2MeOHZn(II)3DPorous network with meso-helical chainsChemical Sensor nih.gov
[Zn₂L₂(py)₂]Zn(II)2DGrid networkLuminescent Material nih.gov
[Cd₂L₂]·Diox·MeOH·6H₂OCd(II)3DPorous structure from stacked 2D layersLuminescent Material nih.gov
[Mn₂L₂]·2DMF·2MeOHMn(II)2DHelical chain built from [M₂L₂] unitsMagnetic Material nih.gov
GR-MOF-11Sr(II)3DPorous coordination polymerHeterogeneous Catalyst scispace.com
GR-MOF-14Ba(II)3DCompact coordination polymerHeterogeneous Catalyst scispace.com

Functional Polymers: Monomers containing the 2-Methylquinolin-8-ol moiety can be synthesized and polymerized to create materials with unique optical and electronic properties. google.com These polymers, retaining the metal-chelating and luminescent characteristics of the parent molecule, could be used in the fabrication of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. google.comossila.com The synthesis of polymers functionalized with metal complexes like Alq₃ or Znq₂ has been patented for use in light-emitting diodes. google.com

Hybrid Materials: Incorporating 2-Methylquinolin-8-ol or its metal complexes into other materials, such as silica, graphene oxide, or other polymers, could create hybrid materials with synergistic properties. mdpi.com These hybrids could find use in areas like catalysis, energy storage, and biomedical imaging. mdpi.com

Integration of Computational Design with Experimental Synthesis for Targeted Applications

Computational chemistry and in silico modeling are powerful tools that can accelerate the discovery and optimization of novel compounds. researchgate.net Integrating these methods with experimental synthesis can rationalize the design of this compound derivatives for specific purposes.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can predict the biological activity of newly designed derivatives based on their physicochemical properties and structural descriptors. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov Such models have been successfully developed for other quinoline derivatives to predict their potential as c-MET kinase inhibitors. nih.gov

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of 2-Methylquinolin-8-ol derivatives with specific biological targets, such as enzyme active sites or DNA grooves. researchgate.netthesciencein.org This provides insights into the potential mechanism of action and helps in designing molecules with improved target specificity. Docking studies have been used to screen quinoline-based compounds as potential antibacterials and kinase inhibitors. nih.govthesciencein.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen virtual libraries for novel scaffolds or to guide the design of derivatives with enhanced potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein, helping to understand the stability of the complex and the key interactions over time. nih.gov

Table 2: Examples of Computational Studies on Quinoline Derivatives

Study TypeTargetKey FindingReference
3D-QSAR and Virtual Screeningc-Kit kinaseIdentified novel potential kinase inhibitors from a large virtual library. nih.gov
Molecular DockingHuman kallikrein 7Identified levofloxacin (B1675101) as a promising candidate for antibacterial drug development. researchgate.netthesciencein.org
QSAR and Toxicity Profilingc-MET kinaseDeveloped a predictive model for c-MET inhibition and evaluated the toxicity profile of derivatives. nih.gov
In Silico DockingDipeptidyl Peptidase (DPP IV)Vinyl quinoline derivatives showed docking scores comparable to the standard drug Metformin. researchgate.net

By combining these computational approaches with synthetic chemistry, researchers can more efficiently navigate the vast chemical space of 2-Methylquinolin-8-ol derivatives to develop compounds with optimized properties for targeted applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 2-Methylquinolin-8-ol hydrochloride in coordination chemistry?

  • Methodological Answer : The compound is synthesized via ligand-metal coordination reactions. For example, it reacts with Co(II) ions and carboxylate ligands (e.g., t-Bu-COOH) under solvothermal conditions to form tetranuclear Co(II) cubane clusters. Characterization involves single-crystal X-ray diffraction (SCXRD) to resolve the cubane topology, FT-IR to confirm ligand coordination, thermogravimetric analysis (TGA) to assess thermal stability, and elemental analysis to verify stoichiometry .

Q. What spectroscopic and crystallographic methods are essential for structural elucidation of 2-Methylquinolin-8-ol-derived complexes?

  • Methodological Answer :

  • X-ray diffraction : Resolves crystal packing, hydrogen-bonding interactions (e.g., C–H···O), and space group assignments (e.g., P-1 for Co(II) cubane clusters) .
  • FT-IR : Identifies ν(O–H) stretching (~3450 cm⁻¹) and ν(C–O) vibrations (~1250 cm⁻¹) to confirm ligand deprotonation and coordination .
  • Thermal analysis (TG/DSC) : Determines decomposition temperatures and solvent loss events (e.g., ethanol molecules in the crystal lattice) .

Advanced Research Questions

Q. How can researchers design experiments to synthesize polynuclear metal clusters using this compound?

  • Methodological Answer :

  • Ligand selection : Prioritize ligands with multiple donor sites (e.g., 2-Methylquinolin-8-ol provides N,O-chelation) to promote cluster formation .
  • Solvent and temperature : Use polar solvents (e.g., ethanol) and elevated temperatures to enhance ligand solubility and metal-ligand coordination kinetics .
  • Stoichiometric control : Optimize metal-to-ligand ratios (e.g., 1:1 for Co(II) cubanes) to avoid mononuclear byproducts .

Q. How can data contradictions in crystal structure determination (e.g., twinning, disorder) be resolved for complexes of this compound?

  • Methodological Answer :

  • Twinning analysis : Use SHELXL (via HKLF 5 format) to model twin domains (e.g., inversion twins with domain ratios of 0.86:0.14) .
  • Disorder refinement : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible groups (e.g., methyl or ethyl substituents) .
  • Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or hydrogen-bonding networks .

Q. What computational methods support the interpretation of experimental data for 2-Methylquinolin-8-ol-derived complexes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic structures to correlate with spectroscopic data (e.g., ligand-to-metal charge transfer bands) .
  • Molecular docking : Predict adsorption geometries for corrosion inhibition studies (e.g., interaction with iron surfaces in acidic media) .
  • Adsorption isotherms : Fit Langmuir models to electrochemical impedance data to quantify inhibitor coverage on metal substrates .

Q. How can researchers evaluate the corrosion inhibition efficiency of 2-Methylquinolin-8-ol derivatives?

  • Methodological Answer :

  • Electrochemical techniques :
  • Potentiodynamic polarization (PDP) : Determine corrosion current density (icorr) to classify inhibitors as mixed-type (affecting both anodic and cathodic reactions) .
  • Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rct) to calculate inhibition efficiency (%IE) .
  • Surface analysis : Use SEM-EDX to confirm inhibitor adsorption and AFM to quantify roughness reduction on metal surfaces .

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